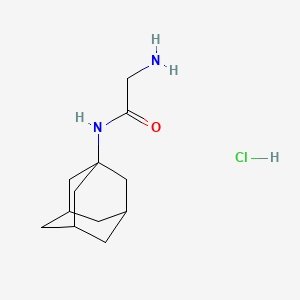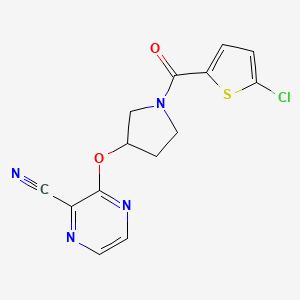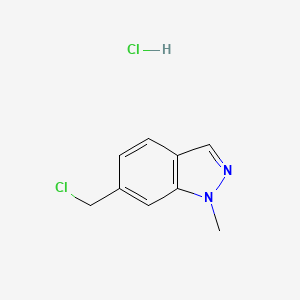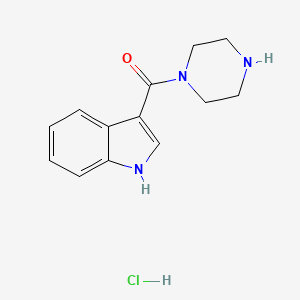
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been developed for scientific research purposes. This compound is also known as TQ-6 or 4-Quinolone, and it has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Characterization
Subheading: Synthesis Techniques and Characterization of Related Compounds
Compounds structurally similar to 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one have been synthesized and characterized, demonstrating the significance of methoxy and methylbenzyl groups in chemical synthesis. For example, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases complex synthesis techniques involving methoxy and benzyl components, highlighting the intricate steps required for synthesizing complex molecules (Lie, Maat, & Beyerman, 2010). Similarly, the preparative and spectroscopic study of Zinquin-related fluorophores indicates the utility of methoxy and methylbenzyl groups in creating compounds with specific fluorescent properties for Zn(II) detection (Kimber et al., 2003).
2. Pharmacological Applications
Subheading: Potential Therapeutic and Diagnostic Applications
Related compounds have been explored for their pharmacological potential, including as intermediates in the synthesis of therapeutic agents. For instance, the asymmetric synthesis of key dextromethorphan intermediates highlights the importance of 4-methoxybenzyl groups in creating compounds used in the industrial production of widely used medications (Wu et al., 2020). Another study on the rational design of microtubule-targeting anti-breast cancer drugs, such as EM015, shows how modifications to molecules can significantly enhance their selectivity and potency against cancer cells, suggesting a potential application for similarly structured compounds in cancer therapy (Aneja et al., 2006).
3. Molecular Interaction Studies
Subheading: Investigating Binding Affinities and Interaction Mechanisms
Compounds with similar structures have been utilized in studies to understand molecular interactions, such as binding affinities to biological targets. For example, the electrochemical investigation on the corrosion inhibition of mild steel by quinazoline Schiff base compounds in hydrochloric acid solution reveals how molecular structure influences the interaction with metal surfaces, potentially mirroring how similar compounds could interact with biological molecules (Khan et al., 2017).
Eigenschaften
IUPAC Name |
6-methoxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-4-8-19(9-5-17)15-26-16-24(31(28,29)21-11-6-18(2)7-12-21)25(27)22-14-20(30-3)10-13-23(22)26/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUCTGECBFRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)


![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)
